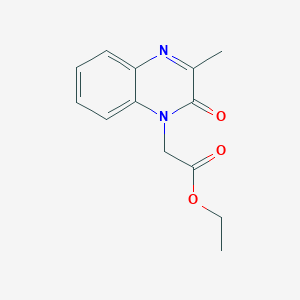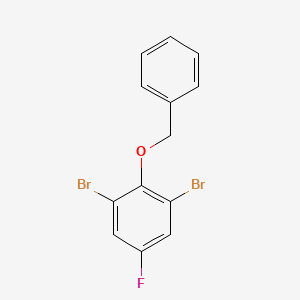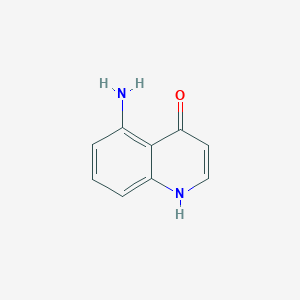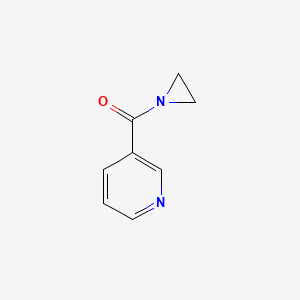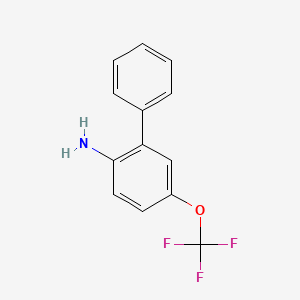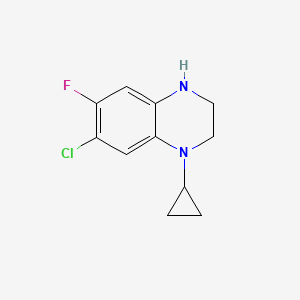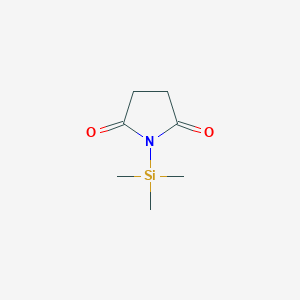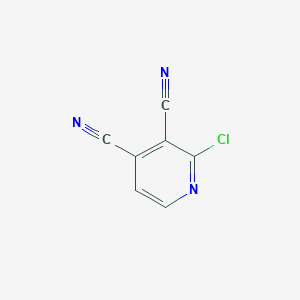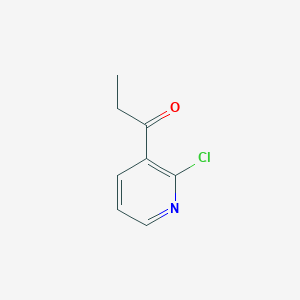
1-(2-Chloropyridin-3-YL)propan-1-one
概要
説明
“1-(2-Chloropyridin-3-YL)propan-1-one” is a chemical compound with the molecular formula C8H8ClNO . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “this compound” is 169.60822 . The compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms .Physical and Chemical Properties Analysis
“this compound” has physical and chemical properties typical of a chloropyridine derivative . Specific properties such as melting point, boiling point, and density are not provided in the available resources.科学的研究の応用
Novel Synthesis Techniques
1-(2-Chloropyridin-3-yl)propan-1-one has been used in innovative synthesis techniques. For example, it was utilized in the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, which serve as probes for Drosophila nicotinic receptors (Zhang, Tomizawa, & Casida, 2004). This demonstrates its potential in the field of neurological studies and insecticide research.
Potential Anticancer Agents
Compounds related to this compound have shown promise as potential anticancer agents. For instance, derivatives of this compound have displayed activity against breast and colorectal cancer cell lines, providing a new avenue for cancer treatment research (Zhang et al., 2005).
Spectroscopic Identification
The compound has been involved in spectroscopic studies for the identification of novel substances. NMR and X-ray diffraction methods have been employed to examine properties of related cathinone salts, contributing to forensic science and chemical analysis (Nycz et al., 2016).
Receptor Antagonist Research
Derivatives of this compound have been synthesized for studying α1 receptor antagonistic activity, offering insights into the development of new pharmaceuticals (Hon, 2013).
Complexation Studies
Research involving complexation to metals like cadmium with ligands derived from this compound has been conducted, contributing to the field of coordination chemistry and material science (Hakimi et al., 2013).
Antimicrobial and Antifungal Applications
Certain derivatives of this compound have shown effective antimicrobial and antifungal activities, indicating potential in the development of new antimicrobial agents (Sivakumar et al., 2021).
Adhesive Polymer Research
This compound is also involved in the synthesis of monomers for adhesive polymers. This includes the development of compounds like 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, which have applications in materials science and polymer chemistry (Moszner et al., 2006).
DNA Interaction Studies
The compound's derivatives have been used in electrochemical studies to detect interactions with DNA. This research is valuable in the field of biochemistry and molecular biology, especially in understanding drug-DNA interactions (Istanbullu et al., 2017).
Synthesis of Urea Derivatives
There has been development of green synthetic methods using this compound for the synthesis of substituted urea derivatives. These methods have implications in green chemistry and pharmaceutical manufacturing (Pujari et al., 2019).
Glycine Transporter Inhibition
Related compounds have been identified as potent glycine transporter 1 inhibitors, which is significant in the study of central nervous system disorders and drug development (Yamamoto et al., 2016).
将来の方向性
特性
IUPAC Name |
1-(2-chloropyridin-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-2-7(11)6-4-3-5-10-8(6)9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFVUKKYMCMEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562550 | |
| Record name | 1-(2-Chloropyridin-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131109-74-5 | |
| Record name | 1-(2-Chloropyridin-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


